
Clorhidrato de 2-amino-1-fenilpropan-1-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medical Uses
1. Decongestant
Phenylpropanolamine hydrochloride is primarily used as a decongestant for the relief of nasal congestion due to colds, hay fever, upper respiratory allergies, and sinusitis. It works by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction, reduced tissue edema, and increased nasal airway patency .
2. Appetite Suppressant
Historically, phenylpropanolamine was also utilized as an appetite suppressant in weight loss regimens. It acts as a central nervous system stimulant, promoting feelings of satiety and reducing food intake . However, due to safety concerns, its use for this purpose has declined significantly.
3. Veterinary Medicine
In veterinary applications, phenylpropanolamine hydrochloride is used to manage urinary incontinence in dogs. The U.S. Food and Drug Administration (FDA) approved chewable tablets containing this compound for dogs suffering from urethral sphincter hypotonus, a condition that leads to involuntary urination .
Side Effects and Risks
Despite its therapeutic benefits, phenylpropanolamine hydrochloride is associated with several adverse effects:
- Cardiovascular Effects: Increased heart rate and blood pressure are common due to its sympathomimetic activity.
- Neurological Effects: There have been reports linking phenylpropanolamine use with an increased risk of hemorrhagic stroke, particularly in women .
- Gastrointestinal Issues: Nausea and loss of appetite may occur as side effects .
Due to these risks, the FDA has recommended against the use of phenylpropanolamine in over-the-counter products since 2000 .
Recent Regulatory Changes
In light of safety concerns, particularly related to stroke risk, the FDA has taken significant steps to limit the availability of phenylpropanolamine hydrochloride in consumer products. The compound has been removed from many over-the-counter medications since it was found to pose a risk that outweighs its benefits in non-prescription settings .
Case Studies
Several case studies highlight both therapeutic uses and adverse effects:
- A notable case involved a patient who experienced severe complications after using a combination therapy that included phenylpropanolamine. This case underscored the importance of monitoring cardiovascular health when prescribing this medication .
- In veterinary medicine, studies have shown that phenylpropanolamine effectively reduces urinary incontinence in older dogs, improving their quality of life significantly without major side effects when used under veterinary supervision .
Mecanismo De Acción
Target of Action
The primary targets of 2-Amino-1-phenylpropan-1-ol hydrochloride are adrenergic receptors . This compound acts as a nonselective adrenergic receptor agonist . Adrenergic receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight or flight response .
Mode of Action
2-Amino-1-phenylpropan-1-ol hydrochloride acts mainly by causing the release of norepinephrine . It also has direct agonist activity at some adrenergic receptors . This compound was originally thought to act as a direct agonist of adrenergic receptors, but it was subsequently found to show only weak or negligible affinity for these receptors . Instead, it has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .
Pharmacokinetics
The pharmacokinetics of 2-Amino-1-phenylpropan-1-ol hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). This compound is metabolized in the liver, specifically by the CYP2D6 enzyme . The elimination half-life of this compound is between 2.1 and 3.4 hours , indicating its relatively short duration of action in the body.
Result of Action
The molecular and cellular effects of 2-Amino-1-phenylpropan-1-ol hydrochloride’s action are primarily related to its role as a sympathomimetic agent. By inducing the release of norepinephrine and activating adrenergic receptors, this compound can produce a range of physiological effects. These include vasoconstriction, which is why it is commonly used as a nasal decongestant, and appetite suppression .
Action Environment
The action, efficacy, and stability of 2-Amino-1-phenylpropan-1-ol hydrochloride can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of this compound. Additionally, individual factors such as the patient’s age, health status, and genetic makeup can influence the compound’s efficacy and the patient’s response to treatment .
Análisis Bioquímico
Biochemical Properties
2-Amino-1-phenylpropan-1-ol hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to induce the release of norepinephrine, a neurotransmitter that plays a crucial role in various biochemical reactions .
Cellular Effects
The compound influences cell function by acting as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
2-Amino-1-phenylpropan-1-ol hydrochloride exerts its effects at the molecular level primarily through the induction of norepinephrine release, thereby activating adrenergic receptors . It also has direct agonist activity at some of these receptors .
Metabolic Pathways
2-Amino-1-phenylpropan-1-ol hydrochloride is involved in various metabolic pathways, primarily related to its role in the release of norepinephrine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PHENYLPROPANOLAMINE HYDROCHLORIDE typically involves the reduction of norephedrine or ephedrine. One common method is the catalytic hydrogenation of norephedrine in the presence of a palladium catalyst . The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of PHENYLPROPANOLAMINE HYDROCHLORIDE often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and recrystallization processes .
Análisis De Reacciones Químicas
Types of Reactions
PHENYLPROPANOLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives of the original compound .
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine: Similar in structure and function, used as a decongestant and bronchodilator.
Pseudoephedrine: Used as a nasal decongestant, similar mechanism of action.
Amphetamine: A stimulant with a similar structure, used in the treatment of ADHD and narcolepsy.
Cathinone: A stimulant found in the khat plant, similar in structure and function.
Uniqueness
PHENYLPROPANOLAMINE HYDROCHLORIDE is unique due to its specific use as a nasal vasoconstrictor and appetite suppressant. Its ability to release norepinephrine and directly activate adrenergic receptors sets it apart from other similar compounds .
Actividad Biológica
Phenylpropanolamine hydrochloride (PPA) is a sympathomimetic agent primarily used as a decongestant and appetite suppressant. This article explores its biological activity, focusing on its pharmacodynamics, effects on blood pressure, metabolism, and safety concerns based on diverse research findings.
Pharmacodynamics
Phenylpropanolamine acts primarily as a norepinephrine releasing agent . It indirectly stimulates adrenergic receptors by promoting the release of norepinephrine, leading to various physiological responses associated with the sympathetic nervous system, such as increased heart rate and vasoconstriction. Notably, PPA exhibits weak affinity for alpha- and beta-adrenergic receptors, categorizing it as an indirectly acting sympathomimetic agent rather than a direct agonist .
- Norepinephrine Release : Induces the release of norepinephrine, enhancing adrenergic receptor activation.
- Effects on Blood Vessels : Causes vasoconstriction in the respiratory tract, alleviating nasal congestion by increasing airway patency.
- Cardiovascular Effects : Indirectly stimulates beta-receptors, which can lead to increased heart rate (tachycardia) and myocardial contractility .
Pharmacokinetics
The pharmacokinetic profile of phenylpropanolamine reveals several critical factors:
Parameter | Value |
---|---|
Bioavailability | ~38% (first-pass metabolism) |
Half-life | 2.1 to 3.4 hours |
Metabolism | Hepatic (minimal metabolism) |
Protein Binding | ~20% |
PPA has a low rate of metabolism, with only about 3-4% of an oral dose being metabolized. The primary metabolites include hippuric acid and 4-hydroxynorephedrine .
Effects on Blood Pressure
Numerous studies have evaluated the impact of PPA on blood pressure:
- A systematic review indicated that oral administration of PPA leads to a small but significant increase in systolic blood pressure (SBP) by approximately 5.5 mmHg and diastolic blood pressure (DBP) by about 4.1 mmHg .
- In a clinical trial involving patients with orthostatic hypotension, administration of 25 mg PPA resulted in significant increases in SBP (32 mmHg), DBP (15 mmHg), and mean arterial pressure (21 mmHg), with effects lasting over two hours .
Table: Summary of Blood Pressure Effects
Dose (mg) | Increase in SBP (mmHg) | Increase in DBP (mmHg) |
---|---|---|
12.5 | Not specified | Not specified |
25 | 32 | 15 |
Average | 5.5 | 4.1 |
Safety Concerns
Despite its therapeutic benefits, phenylpropanolamine has been linked to serious adverse effects:
- Hemorrhagic Stroke Risk : A significant case-control study found an association between PPA use and an increased risk of hemorrhagic stroke, particularly in women using it for weight control or as a nasal decongestant . The FDA subsequently issued warnings regarding its safety and requested the removal of PPA from over-the-counter products due to these findings .
Case Studies
- Case-Control Study on Stroke Risk : This study involved 702 case subjects with hemorrhagic strokes and found that recent PPA use was associated with increased stroke risk in women, highlighting the need for caution in prescribing this medication .
- Pressor Response Study : A double-blind clinical trial involving 881 healthy individuals demonstrated that short-term administration of PPA led to a statistically significant pressor effect, influenced by baseline blood pressure and body weight .
Propiedades
Número CAS |
154-41-6 |
---|---|
Fórmula molecular |
C9H13NO.ClH C9H14ClNO |
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
(1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 |
Clave InChI |
DYWNLSQWJMTVGJ-JXLXBRSFSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
SMILES isomérico |
C[C@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)N.Cl |
Apariencia |
Solid powder |
melting_point |
381 to 385 °F (NTP, 1992) |
Key on ui other cas no. |
40626-29-7 154-41-6 2153-98-2 |
Descripción física |
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
40626-29-7 |
Vida útil |
>2 years if stored properly |
Solubilidad |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dexatrim Hydrochloride, Phenylpropanolamine Norephedrine Phenylpropanolamine Phenylpropanolamine Hydrochloride Prolamine Propagest Triaminic DM |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.